REACTION_CXSMILES
|
[CH2:1]=[O:2].[C:3](=[O:6])(O)[O-].[Na+].[Br:8][CH2:9][N+:10]([O-:12])=[O:11]>>[Br:8][C:9]([N+:10]([O-:12])=[O:11])([CH2:3][OH:6])[CH2:1][OH:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
aldehyde
|
Quantity
|
0.934 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0.467 mol
|
Type
|
reactant
|
Smiles
|
BrC[N+](=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
At the end of the heated stir time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a room temperature
|
Type
|
CUSTOM
|
Details
|
at such a rate that the reagent was immediately consumed
|
Type
|
ADDITION
|
Details
|
Aqueous sodium bicarbonate was added to the mixture by a pH-controlled feed pump so that the reaction zone pH
|
Type
|
TEMPERATURE
|
Details
|
was constantly maintained at a level between 6.0 and 6.4
|
Type
|
ADDITION
|
Details
|
When the bromonitromethane charge
|
Type
|
CUSTOM
|
Details
|
was elevated to 45° C.
|
Type
|
TEMPERATURE
|
Details
|
The pH of the mixture was maintained in the preset range of 6.0 to 6.5 by the pH-controlled base feed
|
Type
|
CUSTOM
|
Details
|
precipitated as a crystalline solid
|
Type
|
CUSTOM
|
Details
|
which was isolated by vacuum filtration
|
Reaction Time |
6.5 (± 5.5) h |
Name
|
|
Type
|
|
Smiles
|
BrC(CO)(CO)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |